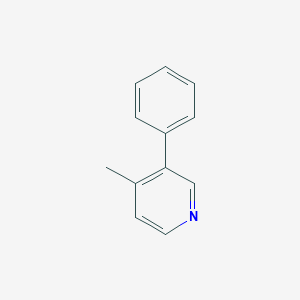

4-Methyl-3-phenylpyridine

Overview

Description

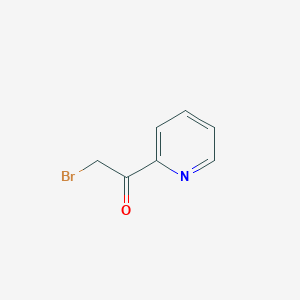

4-Methyl-3-phenylpyridine is a chemical compound that belongs to the family of pyridines, which are heterocyclic aromatic organic compounds. Pyridines are known for their basicity and nucleophilic properties due to the nitrogen atom in the ring. The presence of a methyl group at the 4-position and a phenyl group at the 3-position in 4-methyl-3-phenylpyridine can influence its reactivity and interaction with other molecules, as well as its physical and chemical properties .

Synthesis Analysis

The synthesis of pyridine derivatives often involves reactions that introduce substituents to the pyridine ring. For instance, the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes can yield Schiff bases, which upon reduction with sodium borohydride, lead to the formation of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones . Another example is the prototropic reaction of 3-methylpyridine with styrene or butadiene, forming 3-(3'-phenylpropyl)-pyridine and a mixture of 3-pentenylpyridines, respectively . These methods demonstrate the versatility of pyridine chemistry in synthesizing various substituted pyridines, including 4-methyl-3-phenylpyridine.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and is often determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of a ruthenium complex containing 4-methylpyridine was elucidated by X-ray crystallography, revealing the coordination of 4-methylpyridine to a central ruthenium atom . Similarly, the structure of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones was confirmed by 1H and 13C NMR spectroscopy and single-crystal X-ray diffraction . These studies highlight the importance of structural analysis in understanding the properties of pyridine derivatives.

Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. For instance, the formation of a 1:1 hydrogen-bonded dimer between 4-nitrophenol and 4-methylpyridine demonstrates the ability of pyridines to engage in hydrogen bonding, which is crucial for molecular recognition and self-assembly processes . Additionally, the prototropic reaction of 3-methylpyridine with styrene or butadiene indicates that pyridines can undergo reactions that involve the transfer of hydrogen atoms within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the UV/Vis and photoluminescence spectra of 4-((4'-N,N-diphenyl)phenyl)-2,2'-bipyridine in ethanol were studied to understand its optical properties . The electrochemical properties of pyridine derivatives can also be examined using techniques like cyclic voltammetry . These properties are essential for the application of pyridine derivatives in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

Neurotropic Activity

4-Methyl-3-phenylpyridine derivatives have been synthesized and evaluated for their neurotropic activities, specifically for tranquilizing (anxiolytic) and antidepressant effects. Some derivatives demonstrated potential neurotropic activity superior to comparator drugs like Mexidol and Amitriptyline (Palamarchuk et al., 2021).

Biological Activity and Antiradical Potential

Further exploration of 4-Methyl-3-phenylpyridine derivatives has shown their capabilities in forming compounds with antiradical activity against radicals like DPPH and ABTS. This highlights their potential in biological applications where radical scavenging is crucial (Kulakov et al., 2018).

Kinetic Analysis in Enzyme Activity

Research on the kinetic analysis of 4-Methyl-3-phenylpyridine's N-methylation by nicotinamide N-methyltransferase (NNMT) provides insight into its biochemical interactions and potential as a neurotoxin (van Haren et al., 2018).

Role in Parkinson's Disease Research

The study of 4-Methyl-3-phenylpyridine has contributed significantly to understanding Parkinson's disease, especially in exploring the role of mitochondrial dysfunction and complex I inhibition (Vanitallie, 2008).

Application in Organic Synthesis

The compound's derivatives have been used in organic synthesis, particularly in palladium-catalyzed reactions, demonstrating its utility in complex chemical processes and potential applications in material science (Chu et al., 2014).

Photophysical Properties for OLED Applications

Derivatives of 4-Methyl-3-phenylpyridine have been studied for their photophysical properties, indicating their potential use in organic light emitting diodes (OLEDs), an important application in modern display technology (Cho et al., 2010).

Safety and Hazards

The safety data sheet for 4-Methyl-3-phenylpyridine indicates that it is a hazardous substance. It has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Similar compounds such as 4-phenylpyridine-2-one have been reported to target the m1 muscarinic acetylcholine receptors . These receptors play a crucial role in cognitive functions and are potential treatments for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .

Mode of Action

The exact mode of action of 4-Methyl-3-phenylpyridine remains undetermined. It is suggested that the allosteric effects of similar compounds are governed by modulation of agonist affinity . This means that these compounds may enhance or inhibit the action of other molecules that bind to the same receptor, thereby influencing the overall response.

Biochemical Pathways

For instance, 4-Phenylpyridine-2-One has been reported to affect three different signaling pathways: extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate accumulation, and b-arrestin-2 recruitment . These pathways are involved in various cellular processes, including cell growth, differentiation, and apoptosis.

Pharmacokinetics

It is known that the compound is a small molecule with a molecular weight of 16922 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

For example, 4-Phenylpyridine-2-One has been reported to modulate the activity of M1 Muscarinic Acetylcholine Receptors, influencing various cellular responses .

Action Environment

For instance, the compound is recommended to be stored in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.

properties

IUPAC Name |

4-methyl-3-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJITZMUZXZCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376572 | |

| Record name | 4-methyl-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19352-29-5 | |

| Record name | 4-methyl-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-Methyl-3-phenylpyridine synthesized and what is its significance in the context of the provided research?

A1: 4-Methyl-3-phenylpyridine is obtained as one of four isomers produced during the condensation reaction of crotonaldehyde and phenylacetaldehyde (or its equivalents) with ammonia in the presence of a cadmium-calcium phosphate catalyst [, ]. The significance of this compound lies in its role as a starting material for the synthesis of 3-azafluorene, achieved through catalytic dehydrocyclization [, ].

Q2: What are the subsequent transformations of 4-Methyl-3-phenylpyridine leading to the target compounds?

A2: 4-Methyl-3-phenylpyridine undergoes catalytic dehydrocyclization to yield 3-azafluorene [, ]. Subsequently, treating 3-azafluorene methiodide with sodium hydroxide solution leads to the formation of 2H-2-methylindeno[1,2-c]pyridine, a novel pseudoazulene derivative [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole](/img/structure/B97403.png)

![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)

![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)